

The Structural Elucidation of L-Vinylglycine and its Analogs: A Technical Guide

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Compound of Interest

Compound Name: *L-Vinylglycine*

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Abstract

L-Vinylglycine, a naturally occurring non-proteinogenic amino acid, and its synthetic analogs represent a class of compounds with significant biological activity, most notably as irreversible inhibitors of various pyridoxal phosphate (PLP)-dependent enzymes. Their unique vinyl group functionality allows for covalent modification of enzyme active sites, making them valuable tools in enzymology and potential leads in drug development. This technical guide provides an in-depth analysis of the structural aspects of **L-Vinylglycine** and its analogs, focusing on the experimental and computational methodologies employed for their characterization. Detailed protocols for key analytical techniques, quantitative structural data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

L-Vinylglycine ((S)-2-aminobut-3-enoic acid) is a molecule of interest due to its potent and specific mechanism of action against a range of enzymes, including aminotransferases and synthases.^{[1][2]} Its biological activity is intrinsically linked to its three-dimensional structure and the reactivity of its vinyl moiety. Understanding the precise structural features of **L-Vinylglycine** and how they are altered in its various analogs is paramount for elucidating their mechanisms of action and for the rational design of new, more effective enzyme inhibitors.

This guide will cover the primary methods used for the structural analysis of these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We will also explore the synthesis of **L-Vinylglycine** and the mechanism of its best-characterized interaction: the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene.

Structural Analysis Methodologies

The determination of the three-dimensional structure of **L-Vinylglycine** and its analogs relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and conformation of molecules in solution. For **L-Vinylglycine** and its analogs, ^1H and ^{13}C NMR are routinely used to confirm their synthesis and purity.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts (δ) for **L-Vinylglycine** and Derivatives

Compound	Solvent	Nucleus	Chemical Shift (ppm) and Multiplicity	Assignment
L-Vinylglycine	D ₂ O	¹ H	5.87-6.00 (ddd)	H-3 (vinyl CH)
¹ H	5.53-5.54 (d)	H-4 (vinyl CH ₂)		
¹ H	5.48-5.50 (d)	H-4 (vinyl CH ₂)		
¹ H	4.52-5.55 (d)	H-2 (α-CH)		
¹³ C	173.1	C-1 (COOH)		
¹³ C	130.6	C-3 (vinyl CH)		
¹³ C	125.7	C-4 (vinyl CH ₂)		
¹³ C	57.7	C-2 (α-CH)		
N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester[3]	CDCl ₃	¹ H	7.35 (s, 5H)	Ar-H
¹ H	5.91 (m, 1H)	H-3 (vinyl CH)		
¹ H	5.47 (bd, 1H)	NH		
¹ H	5.36 (dd, 1H)	H-4 (vinyl CH ₂ , trans)		
¹ H	5.28 (dd, 1H)	H-4 (vinyl CH ₂ , cis)		
¹ H	5.13 (s, 2H)	CH ₂ Ph		
¹ H	4.94 (m, 1H)	H-2 (α-CH)		
¹ H	3.77 (s, 3H)	CO ₂ CH ₃		
N-Acetylglycine[4] [5]	D ₂ O	¹ H	3.84 (s, 2H)	α-CH ₂

^1H	2.06 (s, 3H)	COCH_3
^{13}C	175.0	COOH
^{13}C	174.5	COCH_3
^{13}C	43.5	$\alpha\text{-CH}_2$
^{13}C	22.5	COCH_3

Note: Chemical shifts can vary depending on the specific experimental conditions (e.g., pH, temperature, concentration).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the overall conformation of a molecule in the solid state. While obtaining a crystal structure of **L-Vinylglycine** itself has been challenging, the structure of its complex with target enzymes, such as ACC synthase, has been solved, providing invaluable insights into its inhibitory mechanism.[\[6\]](#)[\[7\]](#)

Table 2: Key Bond Lengths and Angles for Glycine (for comparison)

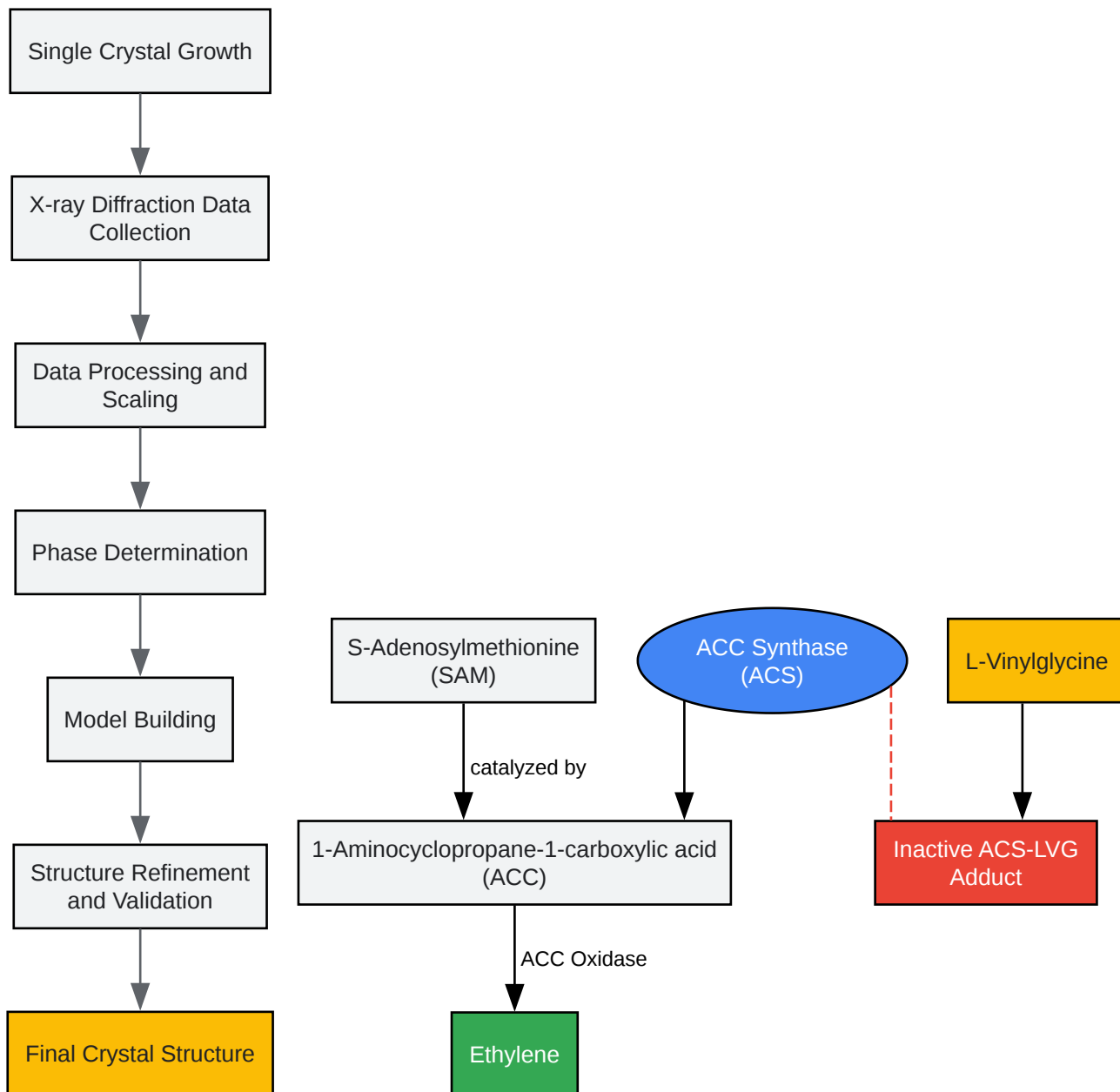
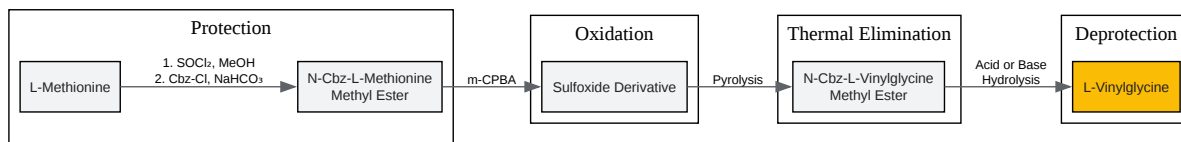
Parameter	Bond/Angle	Typical Value
Bond Lengths	$\text{C}\alpha - \text{C}'$	$\sim 1.53 \text{ \AA}$
	$\text{C}' - \text{O}$	$\sim 1.25 \text{ \AA}$
	$\text{C}\alpha - \text{N}$	$\sim 1.47 \text{ \AA}$
Bond Angles	$\text{N} - \text{C}\alpha - \text{C}'$	$\sim 111^\circ$
	$\text{O} - \text{C}' - \text{O}$	$\sim 125^\circ$
	$\text{H} - \text{N} - \text{H}$	$\sim 109.5^\circ$

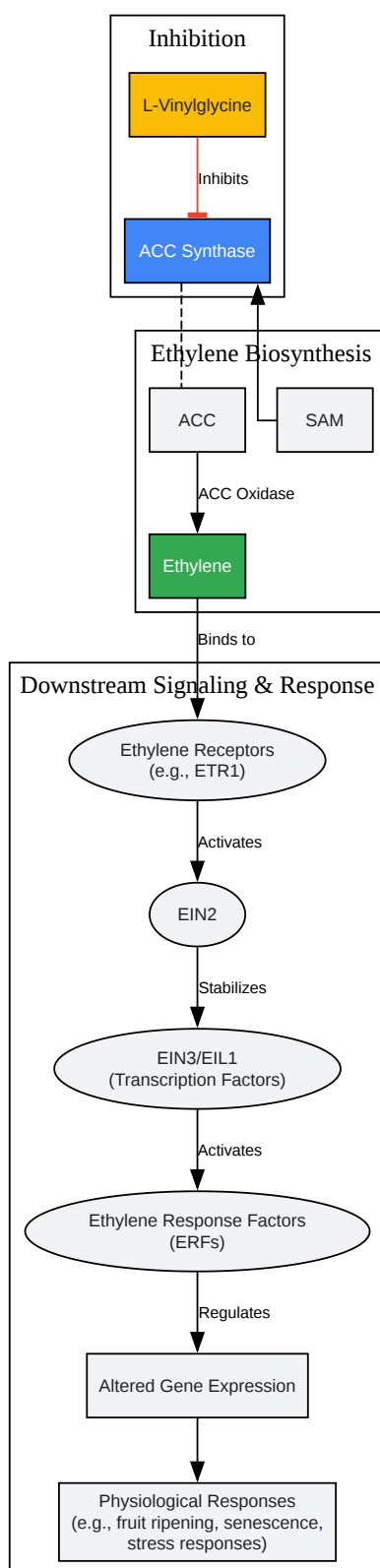
Note: These are generalized values for the zwitterionic form of glycine. The vinyl group in **L-Vinylglycine** will influence these parameters.

Experimental Protocols

Synthesis of L-Vinylglycine

A common synthetic route to **L-Vinylglycine** starts from L-methionine. The following is a generalized workflow based on established procedures.





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